molecular formula C30H47NOSi B1196694 Sandoz 58-035 CAS No. 78934-83-5

Sandoz 58-035

Cat. No. B1196694
CAS RN: 78934-83-5
M. Wt: 465.8 g/mol
InChI Key: NBYATBIMYLFITE-UHFFFAOYSA-N
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Description

Sandoz 58-035, also known as 3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenethyl]propanamide, is a white powder with the empirical formula C30H47NOSi . It was developed by Novartis .


Molecular Structure Analysis

The molecular weight of Sandoz 58-035 is 465.79 . Its molecular structure can be represented by the SMILES string CCCCCCCCCCSi(C)CCC(=O)NC(Cc1ccc(C)cc1)c2ccccc2 .


Chemical Reactions Analysis

Sandoz 58-035 is known to inhibit the accumulation of cholesteryl esters and inhibit the esterification of cholesterol by 95% in arterial smooth muscle cells in culture . It does not affect the triglyceride metabolism by the gut .


Physical And Chemical Properties Analysis

Sandoz 58-035 is a white powder that is soluble in DMSO (16 mg/mL) but insoluble in water . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Impact on Cholesterol Metabolism in Bovine Adrenal Cortical Cells : Sandoz 58-035 does not inhibit cholesterol ester hydrolase, cholesterol side-chain cleavage, or cholesterol synthesis from acetate. However, it effectively inhibits the formation of cholesteryl ester, leading to increased cortisol secretion under certain conditions (Jamal, Suffolk, Boyd, & Suckling, 1985).

  • Role in Rat Hepatocytes : In rat hepatocytes, Sandoz 58-035 inhibits acyl-CoA: cholesterol acyltransferase in both the microsomal fraction and monolayers. It affects the secretion of bile acids and cholesteryl esters, elucidating the role of acyl-CoA: cholesterol acyltransferase in intracellular cholesterol fate (Sampson, Suffolk, Bowers, Houghton, Botham, & Suckling, 1987).

  • Esterification and Absorption of Cholesterol in Rats : Sandoz 58-035, when administered to rats, reduces the activity of acyl-CoA:cholesterol acyltransferase in rat enterocytes by about 75%. It affects the formation of cholesteryl esters and serum cholesterol concentrations, providing insights into cholesterol transport mechanisms across enterocyte membranes (Williams, McCarthy, & Sutherland, 1989).

  • Effect on Ovarian Steroidogenesis : Sandoz 58-035 inhibits acyl coenzyme A: cholesterol acyltransferase in swine ovarian cells. It significantly influences progesterone production, especially under conditions of limited cholesterol availability, highlighting its role in steroid hormone biosynthesis (Veldhuis, Strauss, Silavin, & Kolp, 1985).

Mechanism of Action

Sandoz 58-035 acts as an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . ACAT is an enzyme that plays a crucial role in cellular cholesterol homeostasis. By inhibiting this enzyme, Sandoz 58-035 prevents the formation of cholesteryl esters, thereby affecting cholesterol metabolism .

properties

IUPAC Name

3-[decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NOSi/c1-5-6-7-8-9-10-11-15-23-33(3,4)24-22-30(32)31-29(28-16-13-12-14-17-28)25-27-20-18-26(2)19-21-27/h12-14,16-21,29H,5-11,15,22-25H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYATBIMYLFITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)CCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000145
Record name 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sandoz 58-035

CAS RN

78934-83-5
Record name San 58035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078934835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SA-58035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZW7O5C9AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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